(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H23NO4S and its molecular weight is 409.5. The purity is usually 95%.
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Mechanism of Action
Coumarins
are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Biological Activity
(E)-ethyl 2-(3-(2H-chromen-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realms of antioxidant and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a chromenyl group and a tetrahydrobenzo[b]thiophene moiety, which are known for their diverse biological activities. The presence of the acrylamide functional group enhances its reactivity and potential interactions with biological targets.
Antioxidant Activity
Antioxidant activity is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that derivatives of this compound exhibit varying levels of antioxidant properties:
- DPPH Radical Scavenging : The compound was evaluated for its ability to scavenge DPPH radicals, a common method for assessing antioxidant capacity. Results indicated that compounds with hydroxyl substituents on the phenyl ring showed significantly higher activity compared to others .
- Nitric Oxide Scavenging : The ability to inhibit nitric oxide production was also assessed. Compounds containing phenolic hydroxyl groups were particularly effective, suggesting that these groups play a critical role in enhancing antioxidant activity .
The following table summarizes the antioxidant activities of various derivatives:
Compound | DPPH Scavenging Activity (%) | Nitric Oxide Scavenging Activity (%) |
---|---|---|
Compound A (4-hydroxy) | 78.5 | 65.0 |
Compound B (4-methoxy) | 45.0 | 30.0 |
Compound C (no hydroxyl) | 15.0 | 10.0 |
Antibacterial Activity
The antibacterial properties of this compound have been investigated against various bacterial strains:
- Gram-positive Bacteria : The compound exhibited notable activity against Staphylococcus aureus and Bacillus subtilis, with the presence of electron-donating groups like dimethylamino enhancing its efficacy .
- Gram-negative Bacteria : Moderate activity was observed against Escherichia coli, indicating that structural modifications could potentially improve its spectrum of activity .
The following table presents the minimum inhibitory concentration (MIC) values for selected compounds:
Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
---|---|---|
Compound A | 25 | 50 |
Compound B | 15 | 40 |
Compound C | 30 | 60 |
Case Studies and Research Findings
- Study on Antioxidant Properties : In a comparative study, ethyl derivatives with para-hydroxy substituents demonstrated superior antioxidant capabilities compared to their meta and ortho counterparts. This suggests that the position of substituents significantly influences biological activity .
- Antibacterial Efficacy : A recent study highlighted that compounds with a hydroxyl group at the para position exhibited the highest antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to the development of more potent antibacterial agents .
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(2H-chromen-3-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-2-27-23(26)21-17-8-4-6-10-19(17)29-22(21)24-20(25)12-11-15-13-16-7-3-5-9-18(16)28-14-15/h3,5,7,9,11-13H,2,4,6,8,10,14H2,1H3,(H,24,25)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGMBRUAGDFFQC-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C=CC3=CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C=C/C3=CC4=CC=CC=C4OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.